

# Vallesamine N-oxide chemical structure and stereochemistry

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## Compound of Interest

Compound Name: Vallesamine N-oxide

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An In-depth Technical Guide on the Chemical Structure and Stereochemistry of **Vallesamine N-oxide**

## Introduction

**Vallesamine N-oxide** is a naturally occurring monoterpenoid indole alkaloid belonging to the vallesamine class. As a derivative of the more widely studied vallesamine, it is characterized by the oxidation of the tertiary nitrogen atom within its complex polycyclic structure. The molecular formula of **Vallesamine N-oxide** is  $C_{20}H_{24}N_2O_4$ , and its CAS number is 126594-73-8.[1] This guide provides a detailed overview of its chemical structure, stereochemistry, and the experimental protocols relevant to its synthesis and characterization, tailored for researchers in natural products chemistry, pharmacology, and drug development. Vallesamine-type alkaloids have been isolated from various species of the genus *Alstonia* and are noted for a range of biological activities, including cytotoxic and vasorelaxant effects.[2][3]

## Chemical Structure and Stereochemistry

The core structure of **Vallesamine N-oxide** is a pentacyclic indole alkaloid framework. The defining feature is the N-oxide moiety on the nitrogen atom of the azocino[4,3-b]indole ring system. This oxidation introduces a highly polar  $N^+-O^-$  dative bond, which significantly alters the molecule's physicochemical properties compared to its parent compound, vallesamine.[4]

Key Structural Features:

- **Indole Nucleus:** A fundamental bicyclic aromatic system common to this class of alkaloids.
- **Azocino[4,3-b]indole Core:** A complex, bridged ring system that forms the alkaloid's backbone.
- **N-Oxide Group:** The tertiary amine at position N-4 is oxidized. This functional group increases polarity and the capacity for hydrogen bonding.[5]
- **Chiral Centers:** The molecule possesses multiple stereocenters, inherited from its natural precursor, vallesamine. The specific stereochemistry is crucial for its biological activity. Based on the SMILES string for the parent compound, key stereocenters are located at the carbon atoms of the bridged ring system.[6]
- **Functional Groups:** It features a methyl ester and a primary alcohol (hydroxymethyl) group attached to a quaternary carbon, contributing to its chemical reactivity and potential for derivatization.

Below is a 2D representation of the **Vallesamine N-oxide** structure.

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(Note: This is a representative 2D structure based on the known structure of vallesamine and the N-oxide functionality. The precise 3D conformation and absolute stereochemistry would require definitive analysis such as X-ray crystallography.)

## Physicochemical and Spectroscopic Data

Quantitative data is essential for the identification and characterization of **Vallesamine N-oxide**. While a complete experimental dataset for **Vallesamine N-oxide** is not extensively published, the following tables summarize its known properties and expected spectroscopic

characteristics based on data from the parent compound and general principles of N-oxide chemistry.

**Table 1: General Properties of Vallesamine N-oxide**

Property	Value	Source
CAS Number	126594-73-8	[1]
Molecular Formula	C <sub>20</sub> H <sub>24</sub> N <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	356.42 g/mol	
SMILES	COC(=O)[C@]1(CO) [C@H]2CC--INVALID-LINK-- (CC2=CC)Cc2c1[nH]c1ccccc2 1	[1]

**Table 2: Key Spectroscopic Data (Experimental and Predicted)**

Technique	Feature	Expected Observation	Reference / Rationale
HR-MS	[M+H] <sup>+</sup> Ion	Calculated for C <sub>20</sub> H <sub>25</sub> N <sub>2</sub> O <sub>4</sub> <sup>+</sup> : 357.1758. The detection of this ion confirms the elemental composition and the addition of one oxygen atom to the vallesamine precursor.	Based on the molecular formula. HRMS is a standard method for confirming the structure of newly synthesized or isolated N-oxides.[7]
<sup>1</sup> H-NMR	Protons adjacent to N-Oxide	Significant downfield shift (deshielding) of the protons on carbons alpha to the N-oxide nitrogen (e.g., H atoms at C-3, C-5, and C-21) compared to the parent vallesamine.	The introduction of the electronegative oxygen atom in the N <sup>+</sup> –O <sup>–</sup> bond causes a deshielding effect on neighboring protons, a key diagnostic feature for N-oxide formation. [4]
<sup>13</sup> C-NMR	Carbons adjacent to N-Oxide	Downfield shift of carbon signals alpha to the N-oxide nitrogen.	Similar to <sup>1</sup> H-NMR, the deshielding effect extends to the carbon atoms adjacent to the N-oxide group.[4][8]
FT-IR	N-O Stretching Vibration	A characteristic absorption band is expected in the fingerprint region, typically between 928 cm <sup>-1</sup> and 971 cm <sup>-1</sup> . [7][9]	This vibration is a direct confirmation of the N-O bond's presence. While other functional groups absorb in this region, its appearance upon oxidation is a strong indicator.[4][7][9]

## Experimental Protocols

The following sections detail generalized but comprehensive methodologies for the synthesis and structural elucidation of **Vallesamine N-oxide**, based on established procedures for alkaloid N-oxides.

### Protocol 1: Synthesis of Vallesamine N-oxide via Oxidation

This protocol describes the oxidation of the parent alkaloid, vallesamine, to its corresponding N-oxide. Common oxidants for this transformation include hydrogen peroxide or organic peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).<sup>[7]</sup> An alternative rapid method uses potassium peroxymonosulfate (KPMS).<sup>[7][9]</sup>

Materials:

- Vallesamine (starting material)
- m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) or Potassium peroxymonosulfate (KPMS)
- Dichloromethane (DCM), anhydrous
- Methanol (MeOH)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride (brine) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Thin-layer chromatography (TLC) plates (silica gel 60 F<sub>254</sub>)
- Dragendorff's reagent for TLC visualization<sup>[4]</sup>

Procedure:

- **Reaction Setup:** Dissolve vallesamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
- **Oxidation:** Add m-CPBA (1.2–1.5 eq) portion-wise to the stirred solution over 10 minutes. If using KPMS, the reaction is typically performed in an aqueous/methanol mixture.<sup>[9]</sup>
- **Monitoring:** Monitor the reaction progress by TLC (e.g., using a DCM:MeOH 9:1 mobile phase). The N-oxide product is expected to have a lower R<sub>f</sub> value than the starting amine due to its increased polarity. The consumption of the starting amine can be visualized with UV light and/or Dragendorff's reagent, which is effective for staining N-oxides.<sup>[4]</sup>
- **Workup:** Once the reaction is complete (typically 1-4 hours), quench the excess oxidant by adding saturated NaHCO<sub>3</sub> solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- **Isolation:** Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to isolate the polar **Vallesamine N-oxide**.

## Protocol 2: Structural Elucidation and Characterization

This protocol outlines the analytical workflow to confirm the identity and structure of the synthesized **Vallesamine N-oxide**.

### 1. Mass Spectrometry (MS):

- **Objective:** To confirm the molecular weight and elemental composition.
- **Method:** Perform High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) in positive ion mode.
- **Sample Preparation:** Dissolve a small sample (approx. 0.1 mg/mL) in methanol or acetonitrile with 0.1% formic acid.

- Analysis: Acquire the full scan mass spectrum. The observation of a protonated molecular ion  $[M+H]^+$  corresponding to the calculated exact mass for  $C_{20}H_{25}N_2O_4^+$  confirms the successful addition of a single oxygen atom to the vallesamine precursor.<sup>[7]</sup>

## 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To determine the detailed chemical structure and confirm the site of oxidation.
- Method: Acquire  $^1H$ ,  $^{13}C$ , and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the purified sample in a deuterated solvent such as  $CDCl_3$  or  $CD_3OD$ .
- Analysis:
  - Compare the  $^1H$  and  $^{13}C$  spectra with those of the starting vallesamine.
  - Identify the downfield-shifted signals for the protons and carbons alpha to the nitrogen atom, which is characteristic of N-oxidation.<sup>[4][8]</sup>
  - Use 2D NMR data (COSY, HSQC, HMBC) to assign all proton and carbon signals and confirm the overall connectivity of the molecule.<sup>[10]</sup>

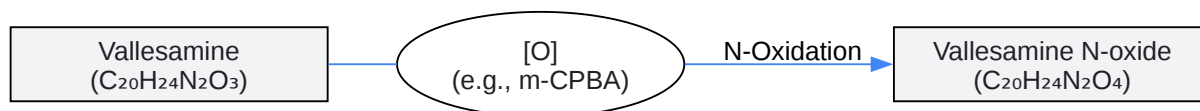
## 3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Objective: To identify the characteristic N-O bond vibration.
- Method: Acquire the IR spectrum using a KBr pellet or as a thin film on a NaCl plate.
- Analysis: Look for a characteristic absorption band in the  $928-971\text{ cm}^{-1}$  range, which is indicative of the N-O stretching vibration.<sup>[7][9]</sup>

## Visualizations

The following diagrams, generated using DOT language, illustrate key logical and experimental relationships concerning **Vallesamine N-oxide**.

## Diagram 1: Chemical Transformation

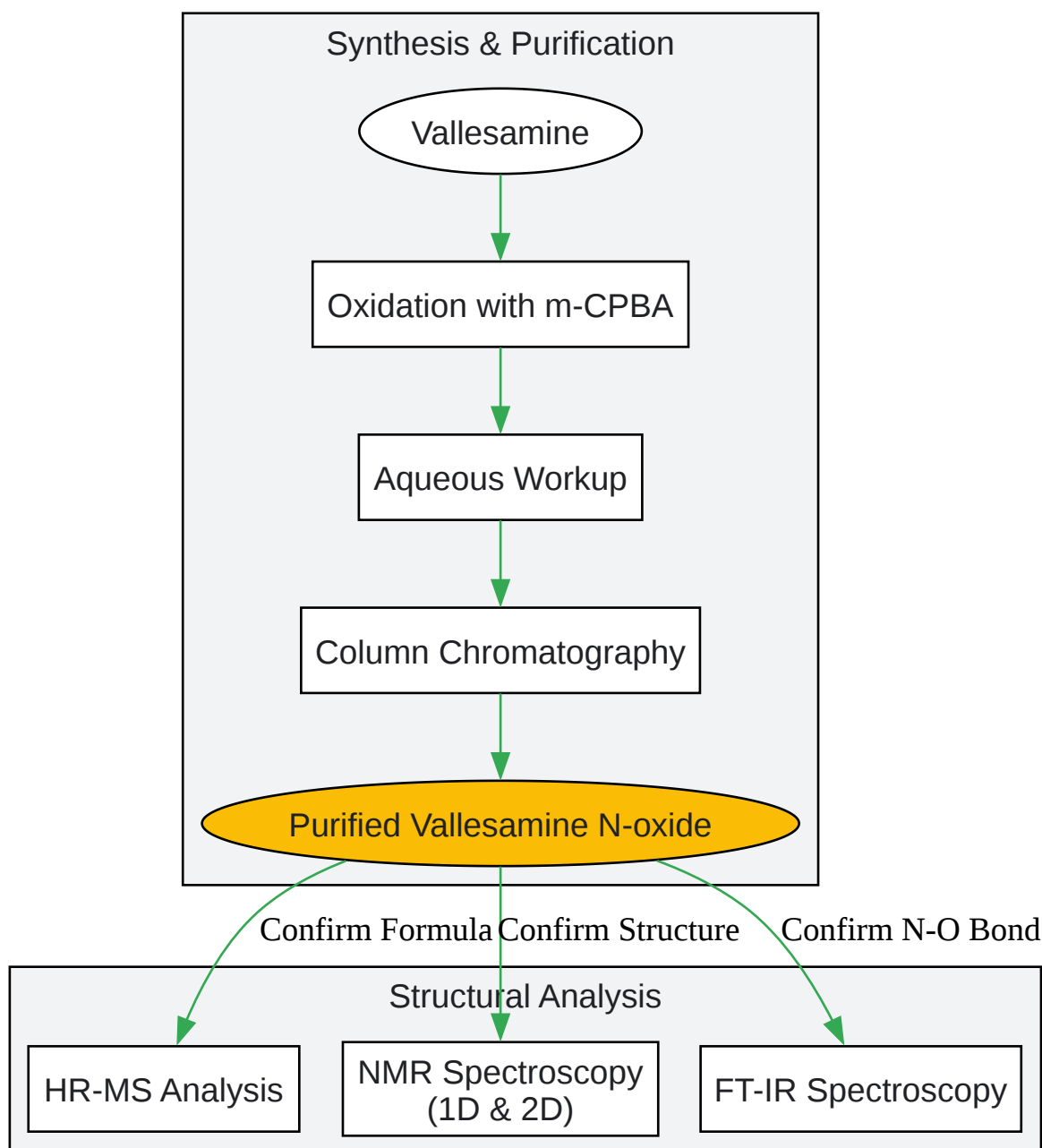


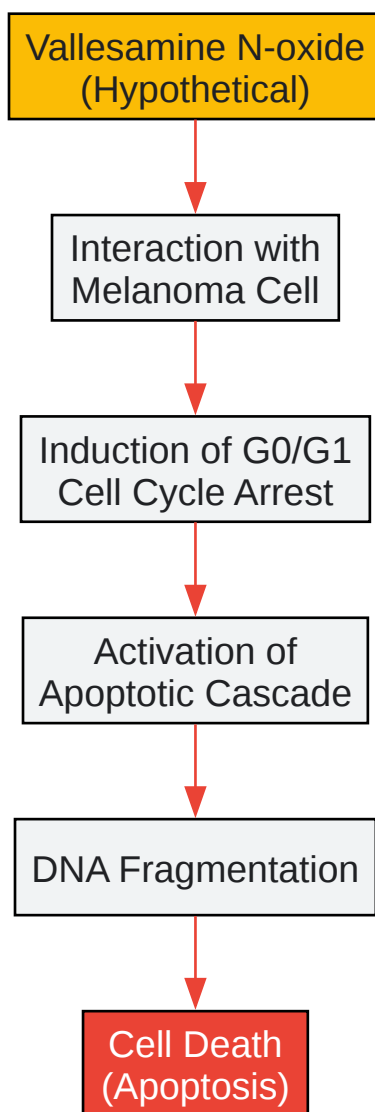
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Caption: Logical diagram of the synthesis of **Vallesamine N-oxide**.

## Diagram 2: Experimental Workflow







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## References

- 1. Vallesamine N-oxide - Immunomart [immunomart.com]
- 2. Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine

moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Vallesamine | C<sub>20</sub>H<sub>24</sub>N<sub>2</sub>O<sub>3</sub> | CID 13783712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
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